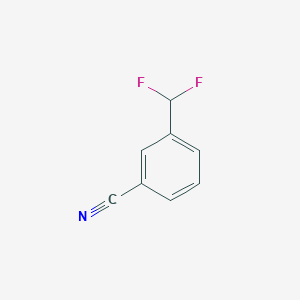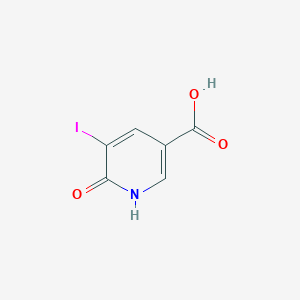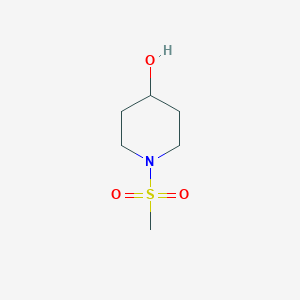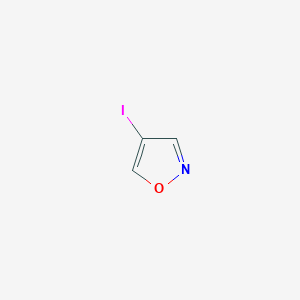
2-(Chloromethyl)-1,1'-biphenyl
Vue d'ensemble
Description
2-(Chloromethyl)-1,1'-biphenyl (CMB) is a chemical compound with a wide range of applications in scientific research. CMB has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymer additives. It is also used as a reagent in many reactions, such as the synthesis of carboxylic acids, amines, and other organic compounds. CMB has been studied extensively for its biochemical and physiological effects, and is gaining increasing attention as a tool in laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Environmental Considerations
2-(Chloromethyl)-1,1'-biphenyl plays a significant role in synthesizing various chemicals. A study by Zhang et al. (2019) developed a more environmentally friendly and efficient process for synthesizing 3-(Chloromethyl)-2-methyl-1,1′-biphenyl, a key intermediate in producing bifenthrin, a type of insecticide. This new method is not only simpler but also avoids the use of high-toxic and high-risk reagents, making it safer and more sustainable (Zhang, Cheng, Hu, & Xu, 2019).
Applications in Pharmaceutical Research
Biphenyl-based compounds, including this compound derivatives, have significant applications in pharmaceutical research. Kwong et al. (2017) synthesized novel biphenyl ester derivatives that showed significant anti-tyrosinase activities, comparable to standard inhibitors like kojic acid. These findings indicate potential applications in treatments related to tyrosinase-related disorders (Kwong et al., 2017).
Development of Catalysts and Chemical Reactions
Studies have explored the use of this compound in the development of novel catalysts and reactions. For instance, Wang, Lee, and Wang (2005) described using a multi-site phase-transfer catalyst, derived from 4,4′-bis(chloromethyl)-1,1′-biphenyl, to enhance the efficiency of etherification reactions. This indicates its potential in creating more effective catalysts for various chemical processes (Wang, Lee, & Wang, 2005).
Hydrogen Storage Applications
In the field of material science, this compound has been utilized in creating microporous hypercrosslinked polymer networks. Wood et al. (2007) synthesized these networks using bischloromethyl monomers like 4,4‘-bis(chloromethyl)-1,1‘-biphenyl, demonstrating impressive hydrogen storage capacities. This application highlights its potential in developing new materials for energy storage (Wood et al., 2007).
Mécanisme D'action
Target of Action
The primary targets of 2-(Chloromethyl)-1,1’-biphenyl are proteins, specifically at cysteine or disulfide sites . The compound can selectively modify these sites, tuning their inherent electronic properties through the amide or ester linkage .
Mode of Action
2-(Chloromethyl)-1,1’-biphenyl interacts with its targets by binding to dietary phosphate in the gut, preventing its absorption and thus decreasing serum parathyroid hormone levels . This interaction results in changes in the biochemical pathways involved in phosphate metabolism.
Biochemical Pathways
The compound affects the biochemical pathways related to phosphate metabolism. By binding to dietary phosphate, it prevents hyperphosphatemia, a condition characterized by elevated phosphate levels in the blood . This action can lead to a decrease in serum parathyroid hormone levels, affecting the regulation of calcium and phosphate in the body .
Pharmacokinetics
Similar compounds, such as epichlorohydrin, are known to be hazardous and require careful handling . Epichlorohydrin is a highly reactive electrophilic compound used in the production of various materials, including glycerol, plastics, and epoxy resins .
Result of Action
The molecular and cellular effects of 2-(Chloromethyl)-1,1’-biphenyl’s action are primarily related to its role in preventing hyperphosphatemia. By binding to dietary phosphate and preventing its absorption, the compound can help regulate phosphate levels in the body . This can have downstream effects on various physiological processes, including bone and tooth mineralization, nerve function, and muscle contraction.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
2-(Chloromethyl)-1,1’-biphenyl plays a significant role in biochemical reactions, particularly in interactions with enzymes and proteins. It is known to interact with glutathione S-transferase, an enzyme involved in detoxification processes. The chloromethyl group of 2-(Chloromethyl)-1,1’-biphenyl can form covalent bonds with thiol groups in proteins, leading to modifications that can affect protein function. These interactions are crucial in understanding the compound’s role in cellular metabolism and detoxification pathways .
Cellular Effects
2-(Chloromethyl)-1,1’-biphenyl has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying key signaling proteins through covalent bonding. This compound can also alter gene expression by interacting with transcription factors and other regulatory proteins. Additionally, 2-(Chloromethyl)-1,1’-biphenyl can impact cellular metabolism by modifying enzymes involved in metabolic pathways, leading to changes in metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of 2-(Chloromethyl)-1,1’-biphenyl involves its ability to form covalent bonds with biomolecules, particularly proteins. This compound can act as an alkylating agent, modifying the structure and function of enzymes and other proteins. These modifications can lead to enzyme inhibition or activation, depending on the specific protein and the nature of the interaction. Additionally, 2-(Chloromethyl)-1,1’-biphenyl can influence gene expression by binding to transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Chloromethyl)-1,1’-biphenyl can change over time. The compound’s stability and degradation are important factors to consider. Over time, 2-(Chloromethyl)-1,1’-biphenyl may degrade into other products, which can have different effects on cellular function. Long-term studies have shown that prolonged exposure to 2-(Chloromethyl)-1,1’-biphenyl can lead to persistent changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 2-(Chloromethyl)-1,1’-biphenyl vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, including cellular damage and disruption of normal metabolic processes. These threshold effects are important for understanding the compound’s safety and potential therapeutic applications .
Metabolic Pathways
2-(Chloromethyl)-1,1’-biphenyl is involved in several metabolic pathways, particularly those related to detoxification and energy production. It interacts with enzymes such as glutathione S-transferase, which catalyzes the conjugation of glutathione to the chloromethyl group, facilitating its excretion from the cell. This compound can also affect the levels of various metabolites, influencing overall metabolic flux and energy balance .
Transport and Distribution
Within cells and tissues, 2-(Chloromethyl)-1,1’-biphenyl is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution of 2-(Chloromethyl)-1,1’-biphenyl is crucial for elucidating its cellular effects and potential therapeutic applications .
Subcellular Localization
The subcellular localization of 2-(Chloromethyl)-1,1’-biphenyl is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, where it exerts its effects on cellular function. For example, 2-(Chloromethyl)-1,1’-biphenyl may localize to the mitochondria, where it can impact energy production and metabolic processes .
Propriétés
IUPAC Name |
1-(chloromethyl)-2-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFMDEFYYCMJPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620986 | |
| Record name | 2-(Chloromethyl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38580-83-5 | |
| Record name | 2-(Chloromethyl)-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38580-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![8-Oxabicyclo[3.2.1]octan-3-amine](/img/structure/B1321964.png)

![4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine](/img/structure/B1321969.png)

